molecular formula C22H21ClFN3OS B2743997 1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872208-57-6

1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2743997
CAS No.: 872208-57-6
M. Wt: 429.94
InChI Key: WMTBCASVNPSBEI-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C22H21ClFN3OS and its molecular weight is 429.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Synthesis

The study of molecular interactions, particularly lp⋯π intermolecular interactions, in derivatives of 1,2,4-triazoles, which share a structural resemblance with the compound , highlights the importance of such interactions in stabilizing the molecular structure and influencing the properties of the compounds. The research conducted by Shukla et al. (2014) on biologically active 1,2,4-triazole derivatives utilized crystallography and thermal techniques to analyze solvatomorphic behavior, revealing the presence of various intermolecular interactions that could be pivotal in drug design and development (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Applications

In the realm of biological applications, the research on spiro-pyrazole-pyridine derivatives, which are structurally related to the compound of interest, by Liu et al. (2022) showcases the synthesis of monofluorinated bis-heterocyclic spirocycles. These compounds were synthesized without additional catalysts, illustrating a method that could be applied to the synthesis of derivatives of 1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione for potential biological applications (Liu, Zhang, Zhou, Zhang, Deng, & Song, 2022).

Furthermore, studies on spiro-piperidine and thiazolidine derivatives have demonstrated significant biological activities, including anticancer, antidiabetic, and antimicrobial effects. For example, Flefel et al. (2019) developed spirothiazolidines analogs with potent anticancer and antidiabetic activities, hinting at the diverse therapeutic potential of compounds with similar spirocyclic structures (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Properties

IUPAC Name

(4-chlorophenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3OS/c1-2-26-13-11-22(12-14-26)25-19(15-5-9-18(24)10-6-15)21(29)27(22)20(28)16-3-7-17(23)8-4-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTBCASVNPSBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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